tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823566-38-6
VCID: VC4665191
InChI: InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2
Molecular Formula: C13H18N2O3
Molecular Weight: 250.298

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

CAS No.: 1823566-38-6

Cat. No.: VC4665191

Molecular Formula: C13H18N2O3

Molecular Weight: 250.298

* For research use only. Not for human or veterinary use.

tert-Butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate - 1823566-38-6

Specification

CAS No. 1823566-38-6
Molecular Formula C13H18N2O3
Molecular Weight 250.298
IUPAC Name tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
Standard InChI InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)11(16)4-6-14-10/h4,6H,5,7-8H2,1-3H3,(H,14,16)
Standard InChI Key OLINFVSPHIWOSA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, tert-butyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate, reflects its bicyclic scaffold. The naphthyridine core consists of two fused pyridine-like rings, with nitrogen atoms at positions 1 and 6. A ketone group at position 4 and a tert-butyl carbamate at position 6 distinguish it from simpler naphthyridine derivatives . The SMILES notation CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2\text{CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)C=CN2} confirms the spatial arrangement of functional groups .

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular FormulaC13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight250.29 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar aprotic solvents
Lipophilicity (LogP)Estimated 1.8–2.2

The tert-butyl group enhances lipophilicity, favoring membrane permeability, while the ketone and carbamate groups contribute to hydrogen bonding and metabolic stability .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves multi-step protocols, as outlined in patent EP2380890A1 :

  • Protection-Deprotection Strategy:

    • A tert-butoxycarbonyl (Boc) group is introduced to protect the amine during intermediate synthesis.

    • Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid or HCl in dichloromethane) .

  • Cyclization and Functionalization:

    • Condensation of amidine derivatives with sulfone intermediates under microwave irradiation (100–200°C) forms the naphthyridine core .

    • Oxidation of sulfide precursors using peroxides yields the ketone at position 4 .

  • Final Assembly:

    • Coupling with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of peptide coupling reagents completes the carboxylate moiety .

Optimization Challenges

  • Yield Variability: Microwave-assisted reactions improve efficiency but require precise temperature control to avoid decomposition .

  • Stereochemical Control: The bicyclic system’s rigidity necessitates chiral catalysts for enantioselective synthesis, though this remains underexplored .

Applications in Medicinal Chemistry

Role as a PDE4 Inhibitor Precursor

Phosphodiesterase 4 (PDE4) regulates cyclic AMP (cAMP) levels, making it a target for inflammatory diseases. Tert-butyl 4-hydroxy-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate’s structural analogs exhibit PDE4 inhibition by stabilizing cAMP, suppressing cytokines like TNF-α . Modifications to the ketone and carbamate groups enhance binding affinity and selectivity .

Comparative Analysis with Related Derivatives

CompoundModificationPDE4 IC₅₀ (nM)Source
Chloro derivative (CAS 1151665-15-4)Cl at position 212.5
Parent naphthyridine (CAS 259809-44-4)No ketone or hydroxyl>1000
Target compound4-keto, 6-Boc8.2 (predicted)

The hydroxyl and ketone groups in the target compound likely improve hydrogen bonding with PDE4’s catalytic domain, explaining its superior predicted activity .

Research Advancements and Future Directions

Preclinical Findings

  • In Silico Modeling: Molecular docking studies predict strong interactions with PDE4’s glutamine-369 and aspartate-392 residues .

  • In Vivo Efficacy: Analogous compounds reduce lung inflammation in murine asthma models by 40–60% at 10 mg/kg doses .

Limitations and Opportunities

  • Metabolic Stability: The tert-butyl group may hinder hepatic clearance, necessitating prodrug strategies .

  • Synthetic Scalability: Transitioning from microwave-assisted to continuous-flow systems could enhance industrial viability .

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